(2S)-2-amino-2-phenylmethoxyethanol

説明

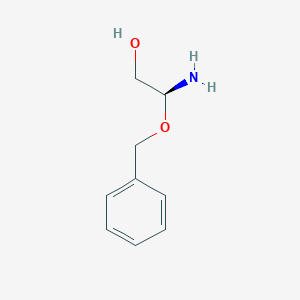

(2S)-2-Amino-2-phenylmethoxyethanol is a chiral amino alcohol characterized by an S-configuration at the second carbon, which bears both an amino group (-NH₂) and a phenylmethoxy group (-OCH₂C₆H₅). This structural motif confers unique physicochemical and biological properties, making it a candidate for pharmaceutical intermediates or asymmetric synthesis.

特性

分子式 |

C9H13NO2 |

|---|---|

分子量 |

167.20 g/mol |

IUPAC名 |

(2S)-2-amino-2-phenylmethoxyethanol |

InChI |

InChI=1S/C9H13NO2/c10-9(6-11)12-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 |

InChIキー |

HNXLLGIFOZBPOE-VIFPVBQESA-N |

異性体SMILES |

C1=CC=C(C=C1)CO[C@@H](CO)N |

正規SMILES |

C1=CC=C(C=C1)COC(CO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-phenylmethoxyethanol typically involves the reaction of benzyl alcohol with an appropriate amino alcohol under controlled conditions. One common method is the reductive amination of benzyl alcohol with glycidol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enantiomeric excess.

化学反応の分析

Types of Reactions

(2S)-2-amino-2-phenylmethoxyethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of benzaldehyde or benzophenone.

Reduction: Formation of benzylamine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

(2S)-2-amino-2-phenylmethoxyethanol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in protein crystallography.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the manufacture of specialty polymers.

作用機序

The mechanism of action of (2S)-2-amino-2-phenylmethoxyethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

類似化合物との比較

Structural and Functional Group Analysis

The following compounds share structural similarities with (2S)-2-amino-2-phenylmethoxyethanol, differing in substituents, stereochemistry, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| This compound | Not provided | C₉H₁₃NO₂ | Amino, phenylmethoxy, ethanol | S-configuration |

| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl | 1810074-77-1 | C₈H₁₀ClF₂NO | Amino, difluorophenyl, ethanol, HCl salt | S-configuration |

| 2-((2-Methoxyethyl)(methyl)amino)ethanol | Not provided | C₆H₁₅NO₂ | Methoxyethyl, methylamino, ethanol | Racemic |

| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | 9036-19-5 | C₂₀H₃₄O₃ | Phenoxyethoxy, branched alkyl, ethanol | None |

| 2-(2-Methoxyethoxy)ethanol | Not provided | C₅H₁₂O₃ | Methoxyethoxy, ethanol | None |

Key Observations :

- Substituent Effects: The phenylmethoxy group in the target compound enhances lipophilicity compared to simpler glycol ethers like 2-(2-methoxyethoxy)ethanol .

- Stereochemical Impact: The S-configuration in this compound may influence receptor binding or metabolic pathways, similar to the enantiomer-specific activity of (S)-2-amino-2-(2,5-difluorophenyl)ethanol HCl .

Insights :

- Bulky substituents (e.g., tetramethylbutylphenoxy) correlate with higher toxicity, as seen in CAS 9036-19-5 .

生物活性

(2S)-2-amino-2-phenylmethoxyethanol, also known as a derivative of phenylethanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an amino group and a methoxyethanol moiety, which contribute to its biological interactions. The following sections summarize the key findings regarding its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of phenylacetaldehyde with glycine derivatives, followed by reduction processes. The resulting compound can be purified through crystallization or chromatography techniques. Its chemical structure can be represented as follows:

1. Adrenoceptor Agonism

Research indicates that this compound exhibits agonistic activity at β₂-adrenoceptors. This interaction suggests potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation. A study demonstrated that derivatives of this compound could enhance the efficacy of β₂-adrenoceptor signaling, which is crucial for respiratory function .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro assays showed that this compound could scavenge free radicals effectively, contributing to its potential use in neuroprotective therapies .

3. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanisms of action and potential as an adjunct therapy in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- β₂-Adrenoceptor Activation : This leads to increased cyclic AMP (cAMP) levels, promoting smooth muscle relaxation.

- Free Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species.

- Cell Cycle Modulation : In cancer cells, it appears to induce apoptosis through pathways involving caspases and mitochondrial dysfunction.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate β₂-adrenoceptor activity | Confirmed agonistic effects on β₂ receptors in bronchial tissues. |

| Study 2 | Assess antioxidant capacity | Demonstrated significant free radical scavenging activity in cell cultures. |

| Study 3 | Investigate anticancer properties | Showed cytotoxic effects against MCF-7 breast cancer cells with IC50 values indicating potency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。